2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
Description
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol featuring a phenyl ring substituted with two methyl groups at the 2- and 4-positions. This compound belongs to a broader class of aromatic amino alcohols, which are pivotal intermediates in pharmaceutical synthesis and catalysis. The methyl groups on the aromatic ring contribute to steric and electronic effects, influencing reactivity, solubility, and interactions in biological or catalytic systems.
Properties
IUPAC Name |
2-amino-2-(2,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLTCBXRVNHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL typically involves the reaction of 2,4-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of catalysts such as palladium or platinum on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzaldehyde or 2,4-dimethylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, differing primarily in substituents on the aromatic ring or backbone:
Key Comparative Insights
Substituent Effects on Reactivity Electron-Donating vs. Withdrawing Groups: The methyl groups in this compound are electron-donating, which may reduce electrophilic reactivity compared to halogen-substituted analogs (e.g., Cl or F). For instance, electron-withdrawing groups in 2-chloro- and 4-fluoro-substituted analogs significantly improved yields (56–84%) in manganese-catalyzed dehydrogenation reactions . This contrasts with smaller halogens (Cl, F) or rigid bicyclic systems (e.g., benzo-dioxole), which may offer better steric compatibility in certain syntheses .
Biological Activity While direct biological data for this compound are absent, structurally related dichlorobenzyl amino acids (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) exhibit collagenase inhibition (IC50: 1.48 mM) via hydrogen bonding and π-π interactions with enzyme residues . Methyl groups may modulate similar interactions, though their electron-donating nature could reduce binding affinity compared to electron-withdrawing halogens.
Synthetic Applications
- The compound’s methyl groups may favor applications requiring hydrophobic interactions or stability under basic conditions. In contrast, halogenated analogs are preferred in reactions benefiting from enhanced electrophilicity or polar functional group compatibility .
Data Tables
Table 1: Substituent Effects on Catalytic Reaction Yields
| Compound | Substituent | Reaction Yield | Key Observation |
|---|---|---|---|
| 2-Amino-2-(2-chlorophenyl)ethan-1-OL | 2-Cl | 56% | Moderate yield due to steric Cl |
| 2-Amino-2-(4-fluorophenyl)ethan-1-OL | 4-F | 84% | High yield with para-F substitution |
| This compound | 2,4-diCH3 | N/A | Predicted lower yield (steric bulk) |
Biological Activity
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, also known as (1R)- or (2R)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol, is an organic compound with significant biological activity attributed to its unique structural features. This compound contains both an amino group and a hydroxyl group, which play crucial roles in its interactions with biological targets. Its molecular formula is with a molecular weight of approximately 179.26 g/mol. The presence of a chiral center allows for distinct enantiomers, each potentially exhibiting different biological properties.
The biological activity of this compound is primarily influenced by its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on these biological molecules, while the hydrophobic dimethylphenyl moiety enhances binding affinity through hydrophobic interactions. This dual interaction mechanism can lead to significant biological effects, including modulation of enzyme activity and receptor interactions.
Applications in Research and Medicine
This compound has been employed in various scientific research applications:
- Enzyme Mechanisms : It serves as a valuable tool in studying enzyme mechanisms due to its ability to modulate enzyme activity.
- Receptor Binding Studies : Its ligand properties make it useful in receptor binding studies, providing insights into receptor-ligand interactions.
- Therapeutic Potential : Investigated for potential therapeutic effects, particularly in treating neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.
Biological Activity Data
| Biological Activity | Description |
|---|---|
| Enzyme Modulation | Interacts with active sites of enzymes, potentially altering their activity. |
| Receptor Interaction | Acts as a ligand for various receptors, influencing signaling pathways. |
| Therapeutic Applications | Explored for use in neurological disorders and other medical conditions. |
Case Studies
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Neurological Disorders : Research has indicated that this compound may have potential applications in treating conditions like depression or anxiety due to its interaction with neurotransmitter receptors.
- Study Findings : In vitro assays have shown that this compound can enhance the binding affinity of certain neurotransmitters, suggesting a role in modulating synaptic transmission.
-
Cancer Research : Preliminary studies indicate that this compound may influence cancer cell proliferation by interacting with specific cancer-related enzymes.
- Mechanism : The compound's ability to inhibit certain kinases has been noted, which are crucial in cancer cell signaling pathways.
-
Antioxidant Activity : Some derivatives of this compound have demonstrated antioxidant properties, which could be beneficial in reducing oxidative stress-related damage.
- Research Data : In vitro tests revealed IC50 values indicating significant antioxidant activity compared to standard antioxidants.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, and how do they influence experimental design?
- Solubility : The compound exhibits moderate solubility in polar solvents (e.g., water) due to its hydroxyl and amino groups, but higher solubility in organic solvents like ethanol or dichloromethane, as observed in structurally similar β-amino alcohols . This property dictates solvent selection for reactions or purification (e.g., recrystallization).
- Stability : Secondary alcohols like this compound are generally stable under standard conditions but may undergo oxidation or dehydration under acidic/alkaline conditions. Stability tests (TGA/DSC) are recommended to optimize storage and handling protocols .
Q. What synthetic routes are viable for preparing this compound, and what are their critical control points?
- Reductive Amination : A common method for β-amino alcohols involves reacting a ketone (e.g., 2,4-dimethylacetophenone) with ammonia or amines under hydrogenation. Catalysts like Raney Ni or Pd/C require strict control of reaction time and hydrogen pressure to avoid over-reduction .
- Epoxide Ring-Opening : Reacting a substituted epoxide with ammonia could yield the target compound. Steric hindrance from the 2,4-dimethylphenyl group may necessitate elevated temperatures or Lewis acid catalysts (e.g., BF₃·OEt₂) .
Q. How can researchers characterize the stereochemistry of this compound, given its chiral centers?
- Chiral HPLC or SFC : These techniques resolve enantiomers using chiral stationary phases (e.g., cellulose derivatives). Polarimetric analysis or X-ray crystallography (if crystals are obtainable) can confirm absolute configuration .
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments help determine spatial proximity of substituents, aiding in stereochemical assignment .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Oxidation : The hydroxyl group can be oxidized to a ketone using agents like KMnO₄ or CrO₃. However, the amino group may require protection (e.g., acetylation) to prevent side reactions .
- Substitution : Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride, but steric effects from the 2,4-dimethylphenyl group may slow reactivity, necessitating longer reaction times or higher temperatures .
Q. How does the 2,4-dimethylphenyl moiety influence the compound’s biological activity or receptor binding in pharmacological studies?
- Lipophilicity : The hydrophobic aromatic ring enhances membrane permeability, as seen in similar phenethylamine derivatives. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like G-protein-coupled receptors .
- Steric Effects : The dimethyl groups may hinder binding to flat active sites, requiring structure-activity relationship (SAR) studies to optimize substituent positions .
Q. What strategies mitigate contradictions in reported solubility or stability data for this compound?
- Method Standardization : Discrepancies often arise from variations in solvent purity or measurement techniques (e.g., shake-flask vs. HPLC solubility). Replicate experiments under controlled conditions (temperature, pH) are critical .
- Advanced Analytics : Use solid-state NMR or powder XRD to assess polymorphic forms, which can alter solubility and stability profiles .
Methodological Considerations
Q. How can researchers validate the purity of this compound for in vitro studies?
- Combined Chromatography : Employ HPLC (C18 column, acetonitrile/water mobile phase) alongside mass spectrometry (LC-MS) to detect impurities below 0.1% .
- Elemental Analysis : Confirm stoichiometry of C, H, N to ensure synthetic accuracy .
Q. What computational tools are effective for modeling the compound’s interactions in catalytic or biological systems?
- DFT Calculations : Gaussian or ORCA software can predict reaction pathways (e.g., transition states in oxidation) and electronic properties (HOMO/LUMO levels) .
- MD Simulations : GROMACS or AMBER models simulate ligand-receptor dynamics, identifying key binding residues influenced by the dimethylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
